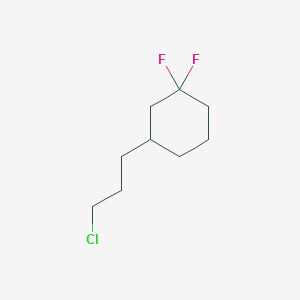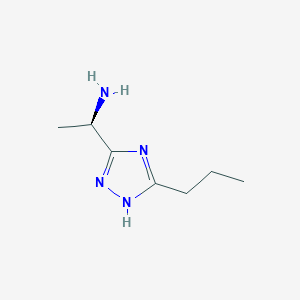![molecular formula C11H14Br3NO B13166748 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene is a chemical compound with the molecular formula C11H14Br3NO and a molecular weight of 415.95 g/mol . It is characterized by the presence of three bromine atoms attached to a benzene ring, along with an aminopentyl group connected via an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the aminopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The aminopentyl group can be introduced through nucleophilic substitution reactions using appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form less halogenated compounds.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene involves its interaction with specific molecular targets. The aminopentyl group allows the compound to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: A similar compound with a hydrochloride salt form.
This compound 3D-ZZB39112: Another variant used in chemical research .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the aminopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H14Br3NO |
|---|---|
Peso molecular |
415.95 g/mol |
Nombre IUPAC |
5-(2,4,6-tribromophenoxy)pentan-2-amine |
InChI |
InChI=1S/C11H14Br3NO/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14/h5-7H,2-4,15H2,1H3 |
Clave InChI |
CVWXXNBLWVLBPR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)






